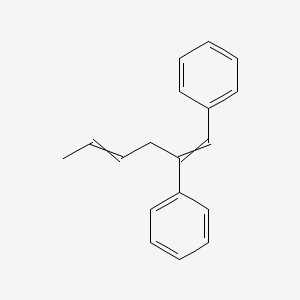
1,1'-(Hexa-1,4-diene-1,2-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Hexa-1,4-diene-1,2-diyl)dibenzene is an organic compound characterized by its unique structure, which includes two benzene rings connected by a hexa-1,4-diene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Hexa-1,4-diene-1,2-diyl)dibenzene typically involves the reaction of benzene derivatives with dienes under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where benzene derivatives are reacted with hexa-1,4-diene in the presence of a palladium catalyst and a suitable base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Hexa-1,4-diene-1,2-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Diketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1,1’-(Hexa-1,4-diene-1,2-diyl)dibenzene has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of conjugated systems and their reactivity.
Mechanism of Action
The mechanism of action of 1,1’-(Hexa-1,4-diene-1,2-diyl)dibenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: GABAA receptors in the central nervous system.
Pathways Involved: The compound modulates the activity of GABAA receptors, enhancing inhibitory neurotransmission and potentially improving cognitive function in neurodevelopmental disorders.
Comparison with Similar Compounds
1,1’-(E)-1-Bromo-1,2-ethenediyl]dibenzene: Similar structure but with a bromine substituent.
4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid: Used in the production of OLEDs.
1,4-Hexadiene: A simpler diene structure without the benzene rings.
Uniqueness: 1,1’-(Hexa-1,4-diene-1,2-diyl)dibenzene is unique due to its conjugated diene system and the presence of two benzene rings, which confer distinct chemical properties and reactivity. Its ability to modulate GABAA receptors sets it apart from other similar compounds, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
652131-09-4 |
|---|---|
Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
1-phenylhexa-1,4-dien-2-ylbenzene |
InChI |
InChI=1S/C18H18/c1-2-3-12-18(17-13-8-5-9-14-17)15-16-10-6-4-7-11-16/h2-11,13-15H,12H2,1H3 |
InChI Key |
VMQFMGZNMCPEMT-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


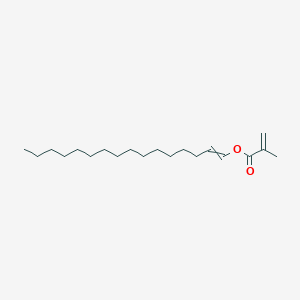
![3-methylbicyclo[4.1.0]heptane-7-carboxylic Acid](/img/structure/B12525467.png)
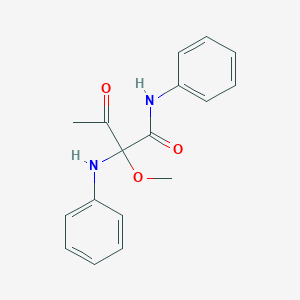
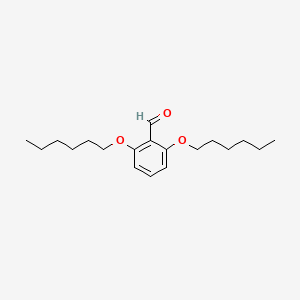
![N-[1-cyclopropyl-3,4-dioxo-4-(prop-2-enylamino)butan-2-yl]-3-[2-[[1-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)-3,3-dimethylbutan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B12525489.png)
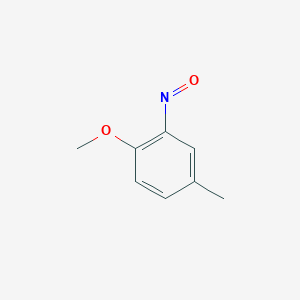

![(2R)-3-[(Naphthalen-1-yl)methoxy]propane-1,2-diol](/img/structure/B12525525.png)
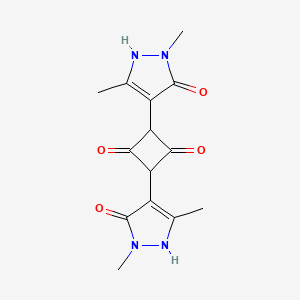


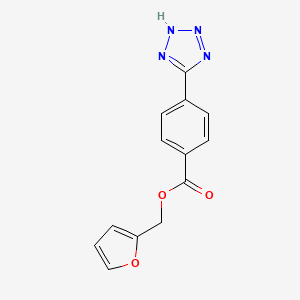
![Benzoic acid, 4-[(R)-(formylamino)phenylmethyl]-, methyl ester](/img/structure/B12525566.png)

